molecular formula C15H14N2O5 B5713175 N-(3,5-dimethoxyphenyl)-2-nitrobenzamide

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide

Cat. No. B5713175
M. Wt: 302.28 g/mol
InChI Key: ZCOAWPRGCDGHTC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide, also known as DMNB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMNB is a nitrobenzamide derivative that has been synthesized using various methods and has been studied for its potential applications in different fields. In

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been studied extensively for its potential applications in different fields of scientific research. One of the major applications of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is in the field of fluorescence microscopy. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been used as a fluorescent probe to detect protein-protein interactions in living cells. It has also been used as a tool to study the trafficking of proteins in cells.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is not fully understood. However, it has been suggested that N-(3,5-dimethoxyphenyl)-2-nitrobenzamide binds to proteins and induces conformational changes, leading to altered protein function. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has also been shown to inhibit the activity of certain enzymes, such as protein kinase C.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in mice. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has also been shown to have anti-inflammatory properties and to reduce the production of inflammatory cytokines. In addition, N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,5-dimethoxyphenyl)-2-nitrobenzamide in lab experiments is its fluorescent properties. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide can be used as a fluorescent probe to study protein-protein interactions and protein trafficking in living cells. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is also relatively stable and easy to synthesize. However, one of the limitations of using N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is its potential toxicity. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to induce cell death in certain cell types, and its toxicity needs to be carefully evaluated before its use in experiments.

Future Directions

For the study of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide include the development of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide-based fluorescent probes and the study of its potential therapeutic applications in various diseases.

Synthesis Methods

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide can be synthesized using various methods, including the reaction of 3,5-dimethoxyaniline with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide as a yellow crystalline solid with a melting point of 193-195°C. Other methods of synthesis include the reaction of 3,5-dimethoxyaniline with 2-nitrobenzaldehyde in the presence of a reducing agent, such as sodium borohydride.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-11-7-10(8-12(9-11)22-2)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOAWPRGCDGHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-nitrobenzamide

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